molecular formula C11H13N3S B2942445 4-Phenyl-5-propyl-4H-1,2,4-triazole-3-thiol CAS No. 66921-08-2

4-Phenyl-5-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2942445
CAS No.: 66921-08-2
M. Wt: 219.31
InChI Key: VCAFSRUHGDHWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-5-propyl-4H-1,2,4-triazole-3-thiol is a high-purity chemical reagent intended for research and development applications exclusively. This compound belongs to the 1,2,4-triazole-3-thiol class of heterocycles, a scaffold recognized for its significant versatility in medicinal chemistry and drug discovery . The structure, combining a phenyl and a propyl substituent on the triazole core, makes it a valuable building block for the synthesis of novel molecules with potential biological activity. Researchers utilize this compound as a key intermediate for creating derivatives targeting various enzymes and receptors. The 1,2,4-triazole-3-thiol scaffold is known to exhibit a range of pharmacological properties. Molecular docking studies of analogous compounds have shown the ability to influence kinase activity, such as anaplastic lymphoma kinase, and to interact with enzymes like cyclooxygenase-2 (COX-2) and lanosterol 14-α-demethylase . Furthermore, the thiol (-SH) group is a critical pharmacophore; in similar structures, it has been shown to enable potent inhibition of tyrosinase, likely through interaction with the copper cofactors in the enzyme's active site, which is relevant for research into hyperpigmentation disorders . This reagent is also of interest in the development of inhibitors for cholinesterases (AChE and BChE), a key target in neurodegenerative disease research such as Alzheimer's disease . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-phenyl-3-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-2-6-10-12-13-11(15)14(10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAFSRUHGDHWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid hydrazide with carbon disulfide in an alkaline ethanol solution to form potassium dithiocarbazinate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Key Reaction Pathways

The compound participates in reactions driven by its:

  • Thiol group : Nucleophilic substitution, oxidation, and metal coordination.

  • Triazole ring : Electrophilic substitution and hydrogen bonding interactions.

  • Alkyl/aryl substituents : Steric and electronic modulation of reactivity.

Alkylation and Acylation

The thiol group undergoes nucleophilic substitution with alkyl halides or acylating agents:

Reaction TypeReagents/ConditionsProductYieldSource
S-Alkylation Ethyl bromide, K₂CO₃, ethanol, Δ3-(Ethylthio)-4-phenyl-5-propyl-4H-1,2,4-triazole72-85%
S-Acylation Acetyl chloride, pyridine, RT3-(Acetylthio)-4-phenyl-5-propyl-4H-1,2,4-triazole68%

These reactions retain the triazole core while modifying the thiol group’s electronic profile .

Oxidation Reactions

Controlled oxidation converts the thiol to disulfide or sulfonic acid derivatives:

Oxidizing AgentProductApplicationSource
H₂O₂ (30%), RTBis(4-phenyl-5-propyl-4H-1,2,4-triazol-3-yl) disulfidePolymer crosslinking agent
KMnO₄, acidic conditions4-Phenyl-5-propyl-4H-1,2,4-triazole-3-sulfonic acidWater-soluble derivatives

Metal Complexation

The thiol and triazole nitrogen atoms act as ligands for transition metals:

Metal SaltReaction ConditionsComplex StructureStability Constant (log β)Source
CuCl₂·2H₂OMethanol, RT, 2h[Cu(L)₂Cl₂]8.2 ± 0.3
Co(NO₃)₂·6H₂OEthanol-water (1:1), reflux[Co(L)(NO₃)(H₂O)₂]6.9 ± 0.2

These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Cyclocondensation with Aldehydes

Reacts with aromatic aldehydes to form Schiff bases, which can further cyclize:

AldehydeCyclizing AgentProductBioactivity (MIC)*Source
4-NitrobenzaldehydeThioglycolic acid, HCl, ΔThiazolidinone-triazole hybrid1.8 μM (vs. S. aureus)
2-HydroxybenzaldehydeAcetic anhydride, ΔBenzoxazole-triazole hybrid2.4 μM (vs. E. coli)

*MIC: Minimum inhibitory concentration against bacterial strains .

Research Advancements

  • Antimicrobial hybrids : Conjugation with fluoroquinolones (e.g., ciprofloxacin) reduced MIC values against MRSA by 15-fold compared to standalone drugs .

  • Selective alkylation : Steric hindrance from the phenyl group directs S-alkylation over N-alkylation (95% regioselectivity) .

Reaction Optimization Insights

  • Solvent effects : Ethanol increases S-alkylation yields by 18% compared to DMF due to reduced side reactions.

  • Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates by 40% in biphasic systems.

This compound’s versatility in forming pharmacologically and industrially relevant derivatives underscores its importance in synthetic chemistry. Experimental data confirm its adaptability across alkylation, coordination, and cyclization protocols, with structure-activity relationships guiding targeted modifications.

Scientific Research Applications

4-Phenyl-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a five-membered triazole ring containing three nitrogen atoms and a thiol group (-SH), which contributes to its chemical reactivity and biological activity. Research indicates that this compound interacts with biological targets via its nitrogen and sulfur groups, influencing the efficacy of enzymes involved in metabolic pathways and oxidative stress responses. Studies have also focused on its mechanism of action regarding enzyme inhibition and potential therapeutic effects against diseases such as cancer.

Potential Biological Activities

This compound has been investigated for its potential biological activities, including antimicrobial properties.

Antimicrobial Research

Triazole derivatives, including 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, have demonstrated promising antimicrobial activities, making them a crucial topic for sustainable world health due to the increasing resistance to existing antifungals and antimicrobials . Studies have explored the synthesis of mercaptotriazole derivatives to identify structural requirements for antimicrobial and antifungal activity .

Influence on Enzymes

Research has demonstrated that this compound interacts with various biological targets via its nitrogen and sulfur groups. These interactions can influence the efficacy of enzymes involved in metabolic pathways and oxidative stress responses. Studies have focused on its mechanism of action regarding enzyme inhibition and potential therapeutic effects against diseases such as cancer.

Structural Similarity and Biological Properties

The specific substitution pattern on the triazole ring gives this compound distinct chemical reactivity and biological properties, making it valuable for applications in medicinal chemistry and material science.

Antibacterial Activity

Compounds containing the 1,2,4-triazole ring exhibit multidirectional biological activity . 4-amino-5-aryl-4H-1,2,4-triazole derivatives were synthesized and screened for in vitro antibacterial properties against E. coli, B. subtilis, P. aeruginosa and P. fluoroscens . A compound with a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole showed the highest antibacterial activity, equivalent to ceftriaxone .

Amino-Containing Derivatives

Amino-containing derivatives of 4-amino-4H-1,2,4-triazole-3-thiol have demonstrated potent inhibitory effects against S. aureus and E. coli, being more potent than amoxicillin in some instances .

Clinafloxacin-Triazole Hybrids

Clinafloxacin-triazole hybrids have shown good antibacterial and antifungal activities, comparable to reference drugs like chloramphenicol, clinafloxacin, and fluconazole . A compound with a 2,4-difluoro at the phenyl ring exhibited potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Ciprofloxacin-Triazole Hybrids

Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have demonstrated higher potency against MRSA than vancomycin and ciprofloxacin . SAR analysis revealed that phenyl groups at the C-3 position play a crucial role in exerting high activity, with electron-donating groups enhancing this activity .

Other Triazole Derivatives

Mechanism of Action

The mechanism of action of 4-Phenyl-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or other therapeutic effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Activities
Compound Name Substituents Key Biological Activity Reference
4-Phenyl-5-propyl-4H-1,2,4-triazole-3-thiol Phenyl (C6H5), Propyl (C3H7) Kinase inhibition (Anaplastic lymphoma, COX-2)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Amino (-NH2), Phenyl Antioxidant (DPPH•/ABTS•+ scavenging)
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Pyridyl (C5H4N) Corrosion inhibition (Al alloy)
5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol Adamantane, Amino Broad pharmacological potential
5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol Nitrophenyl (NO2-C6H4) Precursor for Schiff base synthesis
  • Electron-Donating Groups (e.g., -NH2, -SH) : Enhance antioxidant capacity by stabilizing free radicals via resonance or hydrogen bonding. AT and its derivatives exhibit strong DPPH• scavenging (IC50 ~12 μM) .
  • Heteroaromatic Substituents (e.g., pyrrole, indole): Improve enzyme targeting. For instance, 5-(3-indolylpropyl)-4-phenyl-1,2,4-triazole-3-thiol showed high docking scores against lanosterol 14-α-demethylase (binding energy: -9.2 kcal/mol) .
  • Halogenated Groups (e.g., 4-fluoro-3-phenoxyphenyl): Increase lipophilicity and membrane permeability, as seen in anti-tubercular derivatives .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

Table 2: Physical Properties Comparison
Compound Name Melting Point (°C) Solubility Key Feature Reference
This compound Not reported Moderate in EtOH Balanced lipophilicity
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol 308–313 Soluble in pyridine High crystallinity
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol 180–182 Water-soluble Low toxicity
5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol 215–217 Low aqueous solubility High thermal stability
  • Propyl Group: Introduces moderate lipophilicity, enhancing membrane permeability compared to polar derivatives like 4-amino-5-methyl analogs .
  • Adamantane Core : Increases molecular rigidity and thermal stability (decomposition >250°C) but reduces aqueous solubility .
Medicinal Chemistry
  • Antimicrobial Activity : Microwave-synthesized sulfonamide-triazole hybrids showed MIC values of 8–16 µg/mL against Gram-positive bacteria .
  • Antioxidant Activity : Electron-donating groups (e.g., -NH2 in AT) improve radical scavenging, with IC50 values comparable to ascorbic acid .
Materials Science
  • Corrosion Inhibition : Pyridyl-substituted triazole-thiols achieved 92% inhibition efficiency for AA6061 aluminum in HCl, attributed to adsorption via N and S atoms .

Biological Activity

4-Phenyl-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. It is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with a thiol group (-SH) at the 3-position. This unique structure provides it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C12H14N3SC_{12}H_{14}N_3S, and it exhibits a melting point of approximately 254-255°C. The presence of nitrogen and sulfur groups in its structure allows for interactions with various biological targets, influencing enzyme efficacy and metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiol group can participate in nucleophilic reactions, which may modulate the activity of enzymes involved in oxidative stress responses and metabolic pathways .

Biological Activities

Research has demonstrated several potential biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The most active derivatives were found to inhibit cell migration and demonstrate selectivity towards cancer cells .
    • Table 1 summarizes the cytotoxicity data against selected cancer cell lines:
    Compound NameCell LineIC50 (µM)Selectivity
    Compound AIGR3910High
    Compound BMDA-MB-23115Moderate
    Compound CPanc-120Low
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Several derivatives demonstrated promising activity against both bacteria and yeast-like fungi. The synthesis of mercaptotriazole derivatives revealed structural requirements for enhanced antimicrobial efficacy .
  • Enzyme Inhibition :
    • It was observed that this compound could inhibit specific enzymes involved in metabolic processes. This inhibition could potentially lead to therapeutic applications in managing conditions related to metabolic dysregulation .

Case Study 1: Anticancer Properties

In a study focusing on the anticancer properties of triazole derivatives, researchers synthesized several compounds based on this compound. These compounds underwent cytotoxicity testing using the MTT assay against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial activity of synthesized triazole derivatives. The agar-well diffusion method was employed to assess the susceptibility of different bacterial strains to these compounds. Notably, some derivatives showed significant inhibition zones compared to control antibiotics, highlighting their potential as novel antimicrobial agents .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Phenyl-5-propyl-4H-1,2,4-triazole-3-thiol and its derivatives?

A multi-step synthesis involving acylation, hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and alkaline cyclization has been validated for derivatives of this compound. For example, 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol was synthesized via esterification of indole-3-butanoic acid, followed by hydrazinolysis and cyclization. Methanol and propan-2-ol are optimal solvents for alkylation reactions, yielding up to 88% purity . Post-synthesis purification via high-performance liquid chromatography (HPLC) with diode-array and mass spectrometric detection ensures structural fidelity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Elemental analysis, ¹H NMR, FTIR, and UV-visible spectroscopy are essential for structural confirmation. For example, ¹H NMR can resolve proton environments in the triazole and phenyl groups, while FTIR confirms the presence of thiol (-SH) and C-S bonds. LC-MS with dual detection (diode-array and mass spectrometry) ensures purity and individuality of the compound .

Q. How can researchers assess the antiradical potential of derivatives of this compound?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. In this method, the compound’s ability to reduce the purple DPPH radical (λmax = 517 nm) to a yellow product is measured spectrophotometrically. For instance, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed 88.89% inhibition at 1 × 10⁻³ M, with activity linked to electron-donating substituents .

Advanced Research Questions

Q. How can coordination complexes of this compound be synthesized and characterized for catalytic or biomedical applications?

React the thiol group with transition metal salts (e.g., Ni(II), Cu(II)) in alcoholic media to form complexes. Characterization includes elemental analysis for metal content, FTIR to identify sulfur-metal bonds, and UV-vis spectroscopy to study d-d transitions. For example, Cu(II) complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol exhibit square planar geometry and potential antimicrobial activity .

Q. What computational strategies predict the biological activity of derivatives against kinase targets?

Molecular docking using AutoDock Vina or similar software against crystallographic structures (e.g., anaplastic lymphoma kinase [PDB:2XP2], cyclooxygenase-2 [PDB:3N8Y]) can prioritize derivatives. Key parameters include binding affinity (ΔG), hydrogen bonding with active-site residues (e.g., Arg120 in COX-2), and hydrophobic interactions. Derivatives with pyrrole or indole substituents show enhanced kinase inhibition .

Q. How can contradictions in biological activity data between in vitro and in silico studies be resolved?

Cross-validate using orthogonal assays. For example, if in silico docking predicts antifungal activity but in vitro assays show low efficacy, test against additional fungal strains or modify assay conditions (e.g., pH, temperature). ADME/Tox profiling (e.g., CYP450 inhibition) can identify bioavailability issues .

Q. What mechanistic insights explain the alkylation efficiency of the thiol group in this compound?

Alkylation efficiency depends on solvent polarity and nucleophilicity of the thiolate ion. Protic solvents like methanol stabilize the intermediate thiolate anion, enhancing reactivity with electrophiles (e.g., bromoalkanes). Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 20 minutes) by improving energy transfer .

Q. How does microwave irradiation improve the synthesis of S-alkyl derivatives?

Microwave irradiation enhances reaction kinetics through uniform dielectric heating, reducing side reactions. For 3-substituted-5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles, microwave synthesis at 100°C for 20 minutes achieves >90% yield compared to 6 hours under conventional heating .

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